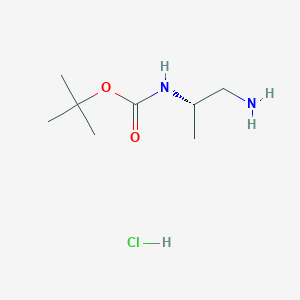

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Overview

Description

“(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O2 . It is also known by other names such as “S-2-N-BOC-propane-1,2-diamine-HCl”, “tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride”, and “(S)-2-N-Boc-Propane-1,2-diamine hydrochloride” among others .

Synthesis Analysis

The synthesis of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” involves the use of tert-butyl[(2>S)-l-aminopropan-2-yl]carbamate hydrochloride, cesium carbonate, and 6-cUoro-4-[(4,6-dimethylpyridin-2-yl)amino]pyridine-3- carbonitrile .

Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” can be represented by the following SMILES notation: CC@@HNC(=O)OC(C)(C)C.Cl . The InChI representation is InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 .

Chemical Reactions Analysis

The key function of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” lies in its tert-Butyl (Boc) group, which acts as a protecting group for the isopropylamine moiety. In peptide synthesis, protecting groups are crucial for selectively modifying specific amino acid residues within a peptide chain. The Boc group ensures the isopropylamine remains unreactive during peptide chain formation reactions, allowing for targeted modification at other points in the chain.

Physical And Chemical Properties Analysis

The molecular weight of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is 210.70 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Carbamate Degradation and Environmental Fate

Carbamates, including N-phenyl carbamates like chlorpropham, have been extensively studied for their degradation mechanisms and environmental fate. Chlorpropham is used both as a weed control agent and a sprout suppressant, with varying degradation rates reported depending on the environmental conditions. Studies highlight the importance of understanding the breakdown processes of carbamates due to their potential environmental and human health impacts. The legislation and analytical methods for monitoring carbamate residues are also discussed, underscoring the relevance of carbamates in environmental science and public health research (Smith & Bucher, 2012).

Metabolic Hydrolysis of Carbamates

Research on the metabolic hydrolysis of medicinal carbamates provides insights into how molecular structures influence the stability of carbamates in biological systems. This understanding is crucial for the design of carbamate compounds in medical and environmental applications, as it affects their efficacy and degradation. The study classifies carbamates based on their substituents and establishes a trend in metabolic stability, which can inform the development of carbamate-based compounds with desired properties (Vacondio et al., 2010).

Biodegradation of Carbamates

The biodegradation of ethyl tert-butyl ether (ETBE), a related ether oxygenate, in soil and groundwater illustrates the microbial pathways and challenges in the biodegradation of carbamate-related compounds. Understanding these pathways is critical for environmental remediation and pollution control strategies. The review outlines aerobic and anaerobic biodegradation processes and identifies microbial genes involved in ETBE metabolism, contributing to the knowledge base necessary for bioremediation of carbamate pollutants (Thornton et al., 2020).

Future Directions

Carbamate derivatives like “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are integral part of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Therefore, the future research directions could involve exploring more therapeutic applications of this compound and its derivatives.

properties

IUPAC Name |

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXWWFZXWRQAK-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693621 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959833-70-6 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)

![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)